![molecular formula C18H19ClN2O3 B2502307 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396760-83-0](/img/structure/B2502307.png)
2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Lim et al. (2019) described the synthesis and structure-activity relationship (SAR) of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. These compounds, including variations like "2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide," were evaluated for their potential in treating diseases related to the urotensin-II receptor, displaying high metabolic stability and acceptable pharmacokinetic profiles (Lim et al., 2019).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and assessed for anti-acetylcholinesterase (anti-AChE) activity, highlighting the importance of substituting the benzamide moiety to enhance activity. The study found specific compounds within this class to be potent inhibitors of acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives were synthesized and evaluated for their activity as serotonin 4 (5-HT4) receptor agonists. These compounds, aimed at enhancing gastrointestinal motility, were assessed for their pharmacological profiles, indicating potential applications in gastrointestinal disorders. The study also discussed the challenges in improving oral bioavailability for these compounds (Sonda et al., 2003).
Antidepressant and Antianxiety Activities
Research on 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, including a step involving 2-acetylfuran, explored their antidepressant and antianxiety activities. This study demonstrates the potential of furan derivatives in developing new therapeutic agents for mental health conditions (Kumar et al., 2017).
Bioactivity Study of Benzamides and Metal Complexes
The synthesis of new benzamides and their copper and cobalt complexes was reported, with an emphasis on their bioactivity, including antibacterial properties. This study highlights the interdisciplinary approach of combining organic synthesis with metal coordination chemistry to explore new bioactive compounds (Khatiwora et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-11-13-5-8-21(9-6-13)18(23)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCXZDCUOCZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide |
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